molecular formula C105H178N28O26 B573595 Gly-amyloid beta-protein (15-25)-gly-epsilon-aminocaproyl(-lys)6 CAS No. 184951-46-0

Gly-amyloid beta-protein (15-25)-gly-epsilon-aminocaproyl(-lys)6

Cat. No. B573595
CAS RN: 184951-46-0
M. Wt: 2248.749
InChI Key: ZZEUIDMLKPOSPR-DLLTXYIUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gly-amyloid beta-protein (15-25)-gly-epsilon-aminocaproyl(-lys)6, also known as Aβ(15-25)-NH2, is a peptide fragment of amyloid beta (Aβ) protein. Aβ protein is a major component of amyloid plaques, which are found in the brains of individuals with Alzheimer's disease. Aβ(15-25)-NH2 is a synthetic peptide that has been extensively studied for its potential therapeutic applications in Alzheimer's disease.

Mechanism Of Action

The mechanism of action of Aβ(15-25)-NH2 is not fully understood. However, it is believed to exert its neuroprotective effects by inhibiting the aggregation of Aβ protein and reducing neuroinflammation. Aβ(15-25)-NH2 has also been shown to activate the PI3K/Akt signaling pathway, which plays a crucial role in neuronal survival and synaptic plasticity.
Biochemical and Physiological Effects:
Aβ(15-25)-NH2 has been shown to have several biochemical and physiological effects. It has been shown to inhibit the aggregation of Aβ protein, reduce neuroinflammation, and improve cognitive function in animal models of Alzheimer's disease. Aβ(15-25)-NH2 has also been shown to activate the PI3K/Akt signaling pathway, which plays a crucial role in neuronal survival and synaptic plasticity.

Advantages And Limitations For Lab Experiments

Aβ(15-25)-NH2 has several advantages for lab experiments. It is a synthetic peptide that can be easily synthesized using SPPS methods. It is also relatively stable and can be stored for long periods of time. However, Aβ(15-25)-NH2 has some limitations for lab experiments. It is a synthetic peptide that may not fully replicate the properties of the native Aβ protein. Additionally, Aβ(15-25)-NH2 may not fully replicate the complex pathophysiology of Alzheimer's disease.

Future Directions

There are several future directions for research on Aβ(15-25)-NH2. One area of research is the development of new therapeutic applications for Aβ(15-25)-NH2 in Alzheimer's disease. Another area of research is the development of new synthetic peptides that can replicate the properties of the native Aβ protein more accurately. Additionally, further research is needed to fully understand the mechanism of action of Aβ(15-25)-NH2 and its potential therapeutic applications in other neurodegenerative diseases.

Synthesis Methods

Aβ(15-25)-NH2 can be synthesized using solid-phase peptide synthesis (SPPS) methods. The peptide is typically synthesized using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, which involves the stepwise addition of amino acids to a growing peptide chain. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Scientific Research Applications

Aβ(15-25)-NH2 has been extensively studied for its potential therapeutic applications in Alzheimer's disease. It has been shown to have neuroprotective effects, including the ability to prevent the formation of amyloid plaques and reduce neuroinflammation. Aβ(15-25)-NH2 has also been shown to improve cognitive function in animal models of Alzheimer's disease.

properties

IUPAC Name

(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[6-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[(2-aminoacetyl)amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]hexanoylamino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C105H178N28O26/c1-62(2)55-77(128-96(149)73(40-21-28-52-111)126-97(150)74(43-45-81(114)134)120-83(136)59-113)101(154)133-89(64(5)6)104(157)131-79(57-67-33-13-9-14-34-67)100(153)129-78(56-66-31-11-8-12-32-66)99(152)118-65(7)90(143)121-75(44-46-86(139)140)98(151)130-80(58-87(141)142)102(155)132-88(63(3)4)103(156)117-61-85(138)116-60-84(137)115-54-30-10-15-42-82(135)119-68(35-16-23-47-106)91(144)122-69(36-17-24-48-107)92(145)123-70(37-18-25-49-108)93(146)124-71(38-19-26-50-109)94(147)125-72(39-20-27-51-110)95(148)127-76(105(158)159)41-22-29-53-112/h8-9,11-14,31-34,62-65,68-80,88-89H,10,15-30,35-61,106-113H2,1-7H3,(H2,114,134)(H,115,137)(H,116,138)(H,117,156)(H,118,152)(H,119,135)(H,120,136)(H,121,143)(H,122,144)(H,123,145)(H,124,146)(H,125,147)(H,126,150)(H,127,148)(H,128,149)(H,129,153)(H,130,151)(H,131,157)(H,132,155)(H,133,154)(H,139,140)(H,141,142)(H,158,159)/t65-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,88-,89-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZEUIDMLKPOSPR-DLLTXYIUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NCC(=O)NCC(=O)NCCCCCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)NCC(=O)NCCCCCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C105H178N28O26
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2248.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gly-amyloid beta-protein (15-25)-gly-epsilon-aminocaproyl(-lys)6

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